molecular formula C21H32N6O3 B14091817 N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide

N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide

Cat. No.: B14091817
M. Wt: 416.5 g/mol
InChI Key: KAGLWQUWUNBAOO-UHFFFAOYSA-N
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Description

Efegatran is a synthetic compound known for its anticoagulant properties. It is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in blood clot formation. Efegatran has been studied for its potential use in treating thromboembolic disorders, such as unstable angina and thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Efegatran is synthesized through a series of chemical reactions involving the formation of peptide bondsThe reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of efegatran involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

Efegatran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, which can affect the compound’s biological activity and stability .

Scientific Research Applications

Efegatran has been extensively studied for its anticoagulant properties. Its applications include:

Mechanism of Action

Efegatran exerts its effects by directly inhibiting thrombin, an enzyme crucial for blood clot formation. Thrombin converts fibrinogen into fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, efegatran prevents the formation of fibrin and thus reduces the risk of clot formation. The molecular targets of efegatran include the active site of thrombin, where it binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Efegatran belongs to a class of direct thrombin inhibitors, which includes other compounds such as argatroban, inogatran, and napsagatran. Compared to these compounds, efegatran has a relatively rapid hepato-biliary clearance and short half-life, necessitating its administration as an intravenous infusion. Unlike melagatran, which can be administered subcutaneously, efegatran is not orally bioavailable due to poor enteral absorption and presystemic hepatic extraction .

Similar Compounds

Efegatran’s uniqueness lies in its specific peptide structure and its development as a potential therapeutic agent for thromboembolic disorders. Despite its promising anticoagulant properties, further development was discontinued due to its limited clinical benefits over existing treatments .

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLWQUWUNBAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869452
Record name N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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